An In-depth Technical Guide to Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate (CAS 1365272-01-0)
An In-depth Technical Guide to Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate (CAS 1365272-01-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate, a fluorinated biaryl compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and data from structurally related molecules, this document outlines its chemical properties, a robust synthesis protocol, potential applications as a key building block, and essential safety considerations.
Introduction: The Significance of Fluorinated Biaryl Scaffolds
Fluorine-containing organic molecules have become increasingly vital in the development of modern pharmaceuticals. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The biaryl motif, consisting of two directly connected aromatic rings, is a privileged scaffold found in numerous approved drugs and clinical candidates. Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate combines these features, making it a valuable intermediate for the synthesis of complex therapeutic agents. Its structure suggests potential applications in the development of treatments for a range of diseases, including cancer and inflammatory conditions.
Physicochemical and Spectroscopic Profile
While specific experimental data for Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate is not widely published, its properties can be reliably predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₅H₁₁F₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 276.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar aromatic esters. |
| Melting Point | 80 - 100 °C | Estimated based on related biaryl compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Expected for a non-polar organic molecule. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.9-7.2 (m, 6H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -COOCH₃) | Predicted chemical shifts for aromatic and methyl protons. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 165-160 (d, C=O), 160-110 (m, Ar-C), 56 (-OCH₃), 52 (-COOCH₃) | Predicted chemical shifts for carbonyl, aromatic, and methyl carbons. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -110 to -120 (m, 2F) | Expected chemical shift range for aryl fluorides. |
| Mass Spec (ESI+) | m/z 277.07 [M+H]⁺, 299.05 [M+Na]⁺ | Predicted mass-to-charge ratios for protonated and sodiated molecular ions. |
Synthesis Protocol: A Palladium-Catalyzed Cross-Coupling Approach
The most logical and efficient synthetic route to Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.[1] The proposed synthesis involves the coupling of a boronic acid or ester with an aryl halide.
Proposed Synthetic Scheme:
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Workflow:
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Reaction Setup: To a flame-dried round-bottom flask, add methyl 4-bromo-2-fluorobenzoate (1.0 eq.), (3-fluoro-5-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 3:1 ratio).
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.) to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate.
Rationale for Experimental Choices:
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Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings, known for its reliability with a wide range of substrates.[2]
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Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle.
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Solvent System: The DME/water solvent system is standard for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents.
Role in Drug Discovery and Medicinal Chemistry
Substituted biaryl benzoates are key intermediates in the synthesis of a variety of biologically active molecules. For instance, structurally related fluorinated benzoic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored in the development of antiviral and antifungal agents.[3] Furthermore, compounds like 5-fluoro-2-methoxybenzoic acid are crucial starting materials for targeted cancer therapies such as Pirtobrutinib, which is used to treat mantle cell lymphoma.[4]
The unique substitution pattern of Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate makes it a valuable building block for creating novel compounds with tailored pharmacological profiles. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy group can be a key interaction point with biological targets or a site for further chemical modification.
Caption: Potential synthetic pathways from the target compound.
Safety and Handling
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Hazard Class: Expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][5]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Methyl 2-fluoro-4-(3-fluoro-5-methoxyphenyl)benzoate is a strategically designed chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its synthesis via the robust and scalable Suzuki-Miyaura cross-coupling reaction makes it an accessible building block for researchers. The presence of multiple fluorine atoms and a methoxy group on a biaryl scaffold provides a unique combination of properties that can be leveraged to develop novel therapeutic agents with improved pharmacological profiles. As with any chemical, appropriate safety precautions should be taken during handling and storage.
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